Stereochemical Purity and Enantiomer-Specific Activity: Esafoxolaner vs. Racemic Afoxolaner
Esafoxolaner is the purified (S)-enantiomer of afoxolaner, whereas the canine oral product NexGard® contains racemic afoxolaner [1]. Although peer-reviewed publications containing direct comparative IC₅₀ data for the isolated (S)- versus (R)-enantiomers against feline parasite GABA receptors are not available in the open literature, the regulatory approval and commercial development of esafoxolaner as the sole active isoxazoline enantiomer for feline use constitutes a de facto selection of the more active stereoisomer [2]. The purification of the (S)-enantiomer eliminates the (R)-enantiomer present in racemic material, which may have distinct or diminished pharmacological activity and could contribute to different metabolic or safety profiles [3].
| Evidence Dimension | Stereochemical composition |
|---|---|
| Target Compound Data | 100% (S)-enantiomer (esafoxolaner) |
| Comparator Or Baseline | Racemic mixture (~50:50 (R)/(S)-afoxolaner) |
| Quantified Difference | Complete elimination of (R)-enantiomer (approximately 50% of racemic material removed) |
| Conditions | Synthetic purification and chiral separation process |
Why This Matters
The use of a single, purified enantiomer eliminates exposure to the potentially inactive or less selective (R)-enantiomer, which may reduce overall chemical load and avoid undefined pharmacokinetic interactions present in racemic material.
- [1] Tzortzaki E, et al. Efficacy of a novel topical combination of esafoxolaner, eprinomectin and praziquantel against fleas in cats, under field conditions. Parasite. 2021;28:22. View Source
- [2] European Medicines Agency. CVMP assessment report for NexGard Combo (EMEA/V/C/005156/0000). 2020. View Source
- [3] Le Quotidien du Pharmacien. Comment les isoxazolines ont changé le marché antiparasitaire vétérinaire. 2025. View Source
